molecular formula C17H14O2 B1619888 Ethyl phenanthrene-3-carboxylate CAS No. 93321-42-7

Ethyl phenanthrene-3-carboxylate

Cat. No.: B1619888
CAS No.: 93321-42-7
M. Wt: 250.29 g/mol
InChI Key: XGGPWBCYWFCCES-UHFFFAOYSA-N
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Description

Ethyl phenanthrene-3-carboxylate is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound features an ethyl ester functional group attached to the carboxyl group at the third position of the phenanthrene ring system. Phenanthrene derivatives are known for their applications in various fields, including organic synthesis, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl phenanthrene-3-carboxylate typically involves the esterification of phenanthrene-3-carboxylic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

Phenanthrene-3-carboxylic acid+EthanolH2SO4Ethyl phenanthrene-3-carboxylate+Water\text{Phenanthrene-3-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Phenanthrene-3-carboxylic acid+EthanolH2​SO4​​Ethyl phenanthrene-3-carboxylate+Water

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of phenanthrene-3-carboxylic acid and ethanol into a reactor, where the esterification reaction occurs. The reaction mixture is then distilled to separate the desired ester from the by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethyl phenanthrene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenanthrene-3-carboxylic acid.

    Reduction: Reduction can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Phenanthrene-3-carboxylic acid.

    Reduction: Phenanthrene-3-methanol.

    Substitution: Various substituted phenanthrene derivatives, depending on the reagents used.

Scientific Research Applications

Ethyl phenanthrene-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential biological activities.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of ethyl phenanthrene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis to release phenanthrene-3-carboxylic acid, which may further participate in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene-3-carboxylic acid: The parent acid of ethyl phenanthrene-3-carboxylate.

    Phenanthrene-3-methanol: The reduced form of the ester.

    Phenanthrene-3-carboxamide: An amide derivative of phenanthrene-3-carboxylic acid.

Uniqueness

This compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its acid, alcohol, and amide counterparts. The ester group makes it more lipophilic, influencing its solubility and interactions in various environments.

Properties

IUPAC Name

ethyl phenanthrene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-2-19-17(18)14-10-9-13-8-7-12-5-3-4-6-15(12)16(13)11-14/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGPWBCYWFCCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC3=CC=CC=C32)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20277338
Record name ethyl phenanthrene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93321-42-7
Record name 93321-42-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl phenanthrene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20277338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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